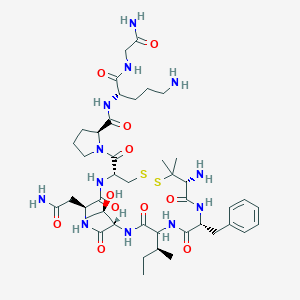
Pptoo
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pptoo is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science. Pptoo is a synthetic molecule that has been developed using a unique synthesis method.
作用機序
The mechanism of action of Pptoo involves the interaction between the Pptoo molecule and specific targets in cells or organisms. In cancer cells, Pptoo has been shown to inhibit the activity of enzymes that are essential for the growth and survival of cancer cells. In pests, Pptoo has been shown to disrupt the nervous system, leading to paralysis and death. In water treatment, Pptoo has been shown to bind to contaminants, removing them from water.
生化学的および生理学的効果
The biochemical and physiological effects of Pptoo depend on the specific application and target. In cancer cells, Pptoo has been shown to induce apoptosis, or programmed cell death, which leads to the death of cancer cells. In pests, Pptoo has been shown to cause paralysis and death. In water treatment, Pptoo has been shown to remove contaminants from water, leading to cleaner and safer water.
実験室実験の利点と制限
One advantage of using Pptoo in lab experiments is its synthetic nature, which allows for precise control over its properties and interactions. Another advantage is its potential for multiple applications in various fields. However, one limitation of using Pptoo in lab experiments is its limited availability, as it is a synthetic molecule that requires specific synthesis methods.
将来の方向性
For research on Pptoo include exploring its potential as an anticancer agent, pesticide, and water treatment agent. Additionally, further research could investigate the mechanism of action of Pptoo in different targets and the potential for modifying its properties to enhance its effectiveness. Furthermore, research could focus on the development of more efficient synthesis methods for Pptoo, which could increase its availability for scientific research.
In conclusion, Pptoo is a synthetic molecule that has potential applications in various fields such as medicine, agriculture, and environmental science. Its unique synthesis method and mechanism of action make it an interesting subject for scientific research. Further research could lead to the development of new and innovative applications for Pptoo, ultimately benefiting society as a whole.
合成法
Pptoo is synthesized using a unique method that involves the combination of two different chemical compounds. The first compound is a derivative of an organic molecule, while the second compound is a metal ion. The two compounds are combined in a reaction vessel, which is then heated and stirred for a specific period. The resulting product is Pptoo, which is purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
Pptoo has various applications in scientific research, especially in the fields of medicine, agriculture, and environmental science. In medicine, Pptoo has been shown to have potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, Pptoo has been shown to have potential as a pesticide due to its ability to kill pests without harming crops. In environmental science, Pptoo has been shown to have potential as a water treatment agent due to its ability to remove contaminants from water.
特性
CAS番号 |
136429-81-7 |
|---|---|
製品名 |
Pptoo |
分子式 |
C43H68N12O11S2 |
分子量 |
993.2 g/mol |
IUPAC名 |
(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,16R,19R)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H68N12O11S2/c1-6-22(2)32-39(63)54-33(23(3)56)40(64)50-27(19-30(45)57)36(60)52-28(42(66)55-17-11-15-29(55)38(62)49-25(14-10-16-44)35(59)48-20-31(46)58)21-67-68-43(4,5)34(47)41(65)51-26(37(61)53-32)18-24-12-8-7-9-13-24/h7-9,12-13,22-23,25-29,32-34,56H,6,10-11,14-21,44,47H2,1-5H3,(H2,45,57)(H2,46,58)(H,48,59)(H,49,62)(H,50,64)(H,51,65)(H,52,60)(H,53,61)(H,54,63)/t22-,23+,25-,26+,27-,28-,29-,32?,33-,34+/m0/s1 |
InChIキー |
WQFIVHQRSCEQQW-IHHZODIZSA-N |
異性体SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC([C@@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)N)(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)(C)C)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)(C)C)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O |
配列 |
XFITNCPXG |
同義語 |
oxytocin, Pen(1)-Phe(2)-Thr(4)-Orn(8)- oxytocin, penicillamine(1)-phenylalanyl(2)-threonyl(4)-ornithine(8)- Pen(1)-Phe(2)-Thr(4)-Orn(8)-oxytocin PPTOO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



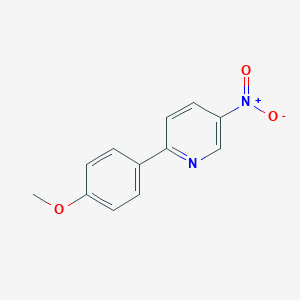
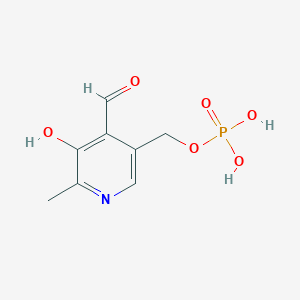
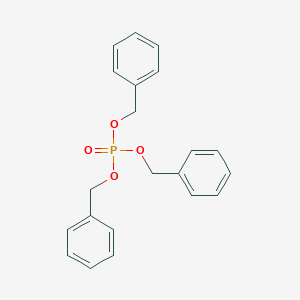
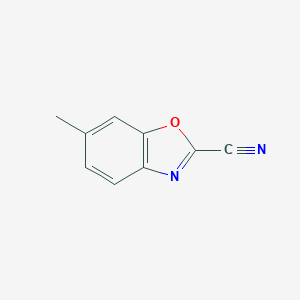
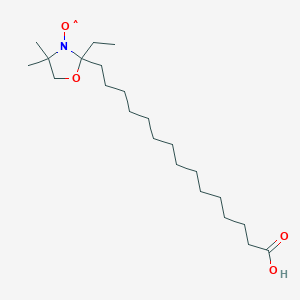
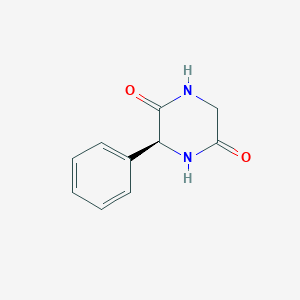
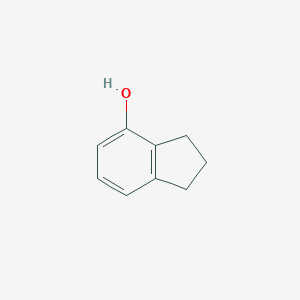
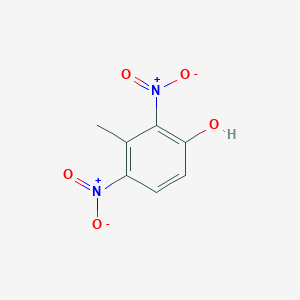
![[(2R,4R)-4-Aminooxolan-2-yl]methanol](/img/structure/B162710.png)
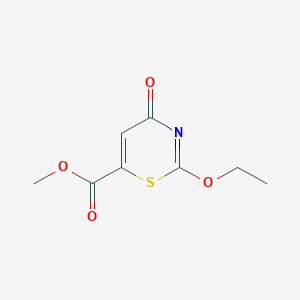
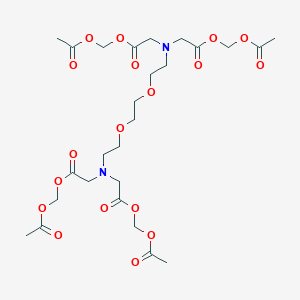
![3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione](/img/structure/B162717.png)
![2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B162719.png)
![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162722.png)